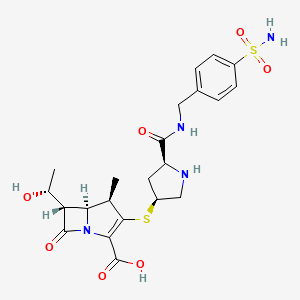
Benapenem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benapenem is a novel carbapenem antibiotic that belongs to the beta-lactam class of antibiotics. It has shown potent antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria, including multidrug-resistant strains . This compound is particularly notable for its stability against beta-lactamases, enzymes produced by bacteria that can inactivate many other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benapenem is a semisynthetic derivative of thienamycin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure that the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Benapenem undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups to enhance its antibacterial activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include its metabolites and derivatives, which may have different antibacterial properties and pharmacokinetic profiles .
Scientific Research Applications
Benapenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Evaluated for its efficacy in treating infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference standard in quality control processes
Mechanism of Action
Benapenem exerts its antibacterial effects by binding to bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The primary molecular targets of this compound are PBPs 2 and 4, which have the highest affinity for the compound .
Comparison with Similar Compounds
Benapenem is similar to other carbapenem antibiotics such as imipenem, meropenem, and ertapenem. it has several unique features:
Longer Half-Life: This compound has a longer half-life compared to other carbapenems, allowing for less frequent dosing.
Broad Spectrum of Activity: It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains.
List of Similar Compounds
- Imipenem
- Meropenem
- Ertapenem
- Doripenem
- Biapenem
Properties
CAS No. |
1312953-83-5 |
|---|---|
Molecular Formula |
C22H28N4O7S2 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(4-sulfamoylphenyl)methylcarbamoyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H28N4O7S2/c1-10-17-16(11(2)27)21(29)26(17)18(22(30)31)19(10)34-13-7-15(24-9-13)20(28)25-8-12-3-5-14(6-4-12)35(23,32)33/h3-6,10-11,13,15-17,24,27H,7-9H2,1-2H3,(H,25,28)(H,30,31)(H2,23,32,33)/t10-,11-,13+,15+,16-,17-/m1/s1 |
InChI Key |
JNSMRGMLNPEWLR-PDCLSYJBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















